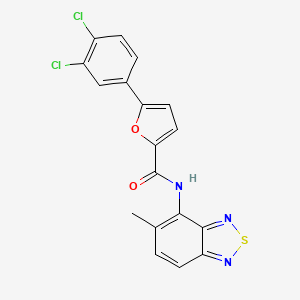![molecular formula C23H23N3O4 B11562297 (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11562297.png)
(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide is an organic compound characterized by its complex structure, which includes a naphthalene ring, a methoxyphenoxy group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methoxyphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is then acylated using an appropriate acyl chloride, such as butanoyl chloride, to form the acyl hydrazide.
Condensation: The acyl hydrazide undergoes condensation with naphthalene-2-carboxaldehyde under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to the corresponding hydrazine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-{2-[(4-hydroxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide
- (3E)-3-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide
Uniqueness
Compared to its analogs, (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and optimizing biological activity.
Propiedades
Fórmula molecular |
C23H23N3O4 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C23H23N3O4/c1-16(25-26-23(28)15-30-21-11-9-20(29-2)10-12-21)13-22(27)24-19-8-7-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,24,27)(H,26,28)/b25-16+ |
Clave InChI |
JRBSCSHZTSRRIF-PCLIKHOPSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11562217.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11562218.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11562230.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide](/img/structure/B11562236.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562240.png)
![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B11562243.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B11562248.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562256.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11562260.png)
![5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11562265.png)

